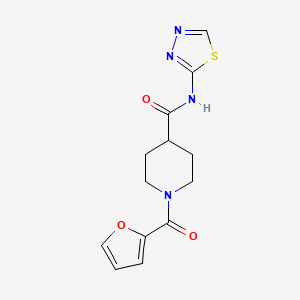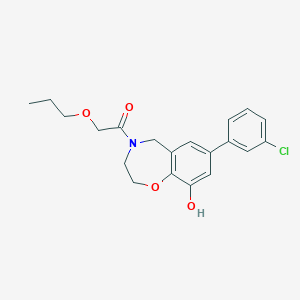![molecular formula C19H14F2N2OS B5335493 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential application in cancer treatment. FLT3 is a protein that is commonly found on the surface of leukemia cells, and its overexpression is associated with a poor prognosis. FLT3 inhibitors, such as this compound, have been developed to target FLT3 and inhibit its activity, thereby slowing down the growth and proliferation of leukemia cells.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide involves the inhibition of this compound, a protein that is commonly overexpressed on the surface of leukemia cells. This compound plays a key role in the growth and proliferation of leukemia cells, and its inhibition by this compound inhibitors such as this compound leads to the suppression of leukemia cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of leukemia cells by suppressing this compound activity. In vivo studies have shown that this compound inhibitors, including this compound, can also inhibit the growth and proliferation of leukemia cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide in lab experiments include its specificity for this compound, its effectiveness in inhibiting this compound activity, and its potential application in cancer treatment. However, limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
For the research on 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide include the development of more potent and selective this compound inhibitors, the evaluation of the safety and efficacy of this compound inhibitors in clinical trials, and the investigation of the potential application of this compound inhibitors in combination with other cancer therapies. Additionally, further research is needed to determine the optimal dosing and administration of this compound inhibitors, as well as their potential long-term effects on patients.
Méthodes De Synthèse
The synthesis of 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide involves several steps, including the reaction of 2-fluoroaniline with 4-(4-fluorophenyl)-5-methyl-2-thiocyanatothiazole to form 3-(2-fluorophenyl)-N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)acrylamide. This intermediate is then treated with acetic anhydride to form this compound.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide has been extensively studied for its potential application in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This compound inhibitors have been shown to be effective in inhibiting the growth and proliferation of leukemia cells both in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound inhibitors, including this compound, in the treatment of AML and ALL.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2OS/c1-12-18(14-6-9-15(20)10-7-14)23-19(25-12)22-17(24)11-8-13-4-2-3-5-16(13)21/h2-11H,1H3,(H,22,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKXHNTHVXARE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
![N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5335423.png)
![(3aR*,7aS*)-2-{2-[(2-methylpyrimidin-4-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5335430.png)


![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)

![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5335484.png)
![ethyl [2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5335491.png)

![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
